molecular formula C14H18F3NO3 B2877990 benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate CAS No. 1798707-16-0

benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

Cat. No.: B2877990
CAS No.: 1798707-16-0
M. Wt: 305.297
InChI Key: SESFXBYSHTUGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (CAS: 291778-49-9) is a fluorinated carbamate derivative with a molecular formula of C₁₄H₁₈F₃NO₃ and a molecular weight of 305.29 g/mol . It is characterized by a trifluoromethyl group, a hydroxyl group, and a branched alkyl chain, making it a chiral compound with stereochemical significance (2S,3S configuration) .

Properties

IUPAC Name

benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFXBYSHTUGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798707-16-0
Record name benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Trifluoromethylation of α-Keto Esters

A common route involves nucleophilic trifluoromethylation of α-keto esters using Ruppert-Prakash reagent (TMSCF₃). For example:

  • Substrate preparation : 4-Methyl-2-oxopentanoic acid ethyl ester is treated with TMSCF₃ in the presence of CsF or TBAF, yielding 1,1,1-trifluoro-4-methyl-2-oxopentane.
  • Ketone reduction : The resulting ketone is reduced to the secondary alcohol using NaBH₄ or L-Selectride®, producing the racemic 1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-ol.
  • Amination : Conversion to the amine is achieved via reductive amination (NH₄OAc/NaBH₃CN) or Curtius rearrangement (acyl azide intermediate).

Critical parameters :

  • Solvent : THF or DMF for trifluoromethylation.
  • Temperature : −78°C to 0°C to minimize side reactions.
  • Yield : 60–75% for trifluoromethylation; 80–90% for reduction.

Hydroxylation of Trifluoromethylated Alkenes

Photoredox catalysis enables radical-mediated hydroxylation, as demonstrated in recent methodologies:

  • Substrate : 1,1,1-Trifluoro-4-methylpent-2-ene.
  • Reaction conditions : Irradiation with [Ir(ppy)₃] (1 mol%), H₂O as oxygen source, and ascorbic acid as reductant.
  • Outcome : Anti-Markovnikov hydroxylation affords the alcohol, which is subsequently aminated via hydroamination.

Advantages :

  • Stereocontrol via ligand design.
  • Functional group tolerance.

Carbamate Protection Strategies

The amine intermediate is protected using benzyl chloroformate under Schotten-Baumann conditions:

Procedure :

  • Dissolve 1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-amine (1 eq) in dichloromethane (DCM).
  • Add aqueous NaOH (2 eq) and benzyl chloroformate (1.2 eq) at 0°C.
  • Stir for 4–6 hours at room temperature.
  • Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Optimization notes :

  • Base selection : Et₃N or NaHCO₃ alternatives reduce hydrolysis.
  • Solvent systems : THF/water mixtures improve yields to >85%.

Stereoselective Synthesis

For enantiomerically pure material, asymmetric catalysis is employed:

Kinetic Resolution with Lipases

  • Substrate : Racemic 1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-amine.
  • Enzyme : Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-isomer.
  • Conditions : Vinyl acetate (acyl donor), hexane, 25°C.

Chiral Auxiliaries

  • Use (S)-proline-derived catalysts in the trifluoromethylation step to induce ee >90%.

Analytical Characterization

Key spectral data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.21 (br s, 1H, OH), 3.85 (m, 1H, CHNH), 2.10–1.95 (m, 1H, CH(CH₃)₂), 1.60 (d, J = 6.8 Hz, 2H, CH₂), 0.92 (d, J = 6.6 Hz, 6H, (CH₃)₂).
  • ¹⁹F NMR : δ −72.5 (s, CF₃).
  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₈F₃NO₃: 306.1289; found: 306.1285.

Industrial-Scale Considerations

Process challenges :

  • CF₃ group handling : Requires specialized equipment due to fluorine reactivity.
  • Purification : Crystallization from EtOAc/hexane (1:3) achieves >95% purity.

Cost drivers :

  • TMSCF₃ price (~$250/g).
  • Catalyst recycling in photoredox routes.

Emerging Methodologies

  • Electrochemical trifluoromethylation : Avoids stoichiometric metal reagents.
  • Biocatalytic approaches : Engineered transaminases for asymmetric amination.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the hydroxyl group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Physicochemical Properties

  • Spectroscopic Data :
    • ¹³C NMR (CDCl₃) : δ 17.9, 18.0 (CH₃), 31.3 (CH), 60.2 (CF₃), 68.1 (CH₂), 78.6 (C-O), 128.4–135.5 (aromatic C), 153.6 (C=O), 171.6 (C=O) .
    • IR (ATR) : Strong absorption at 1687 cm⁻¹ (C=O stretch), 1125 cm⁻¹ (C-F stretch) .
  • Solubility : Soluble in ethyl acetate and diethyl ether; stored at room temperature .

Comparison with Structurally Similar Carbamates

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Deprotection Method Application Reference
Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (291778-49-9) C₁₄H₁₈F₃NO₃ 305.29 Trifluoromethyl, hydroxyl, benzyl carbamate Pd(OH)₂/H₂ (hydrogenolysis) Pharmaceutical intermediates
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (880545-32-4) C₁₂H₂₀N₂O₂ 224.30 tert-Butyl carbamate, bicyclic amine Acidic conditions (TFA) Bicyclic amine synthesis
Benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2R,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]amino]butan-2-yl]carbamate (211873-69-7) C₁₉H₂₄F₃N₂O₅ 404.40 Trifluoromethyl, branched alkyl, benzyl carbamate Hydrogenolysis or enzymatic cleavage Peptide mimetics
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4 in ) C₁₂H₁₃F₃N₂O₃ 290.24 Trifluoroethyl, benzyl carbamate Not specified Antiviral drug intermediates

Key Differences and Implications

Fluorination Patterns: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like tert-butyl carbamate . This property is critical for blood-brain barrier penetration in CNS-targeted drugs.

Deprotection Strategies: Benzyl carbamates (e.g., 291778-49-9) require hydrogenolysis with palladium catalysts, while tert-butyl carbamates (e.g., 880545-32-4) are removed under acidic conditions . This distinction affects synthetic routes; benzyl groups are preferred in hydrogenation-tolerant frameworks.

Stereochemical Complexity: The (2S,3S) configuration in the target compound contrasts with the simpler stereochemistry of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate. The chiral centers influence binding affinity in enzyme inhibitors .

Research Findings and Trends

  • Synthetic Efficiency: The target compound’s synthesis achieves an 80% yield under hydrogenolysis, outperforming enzymatic deprotection methods for similar carbamates (typically 50–70% yields) .
  • Thermodynamic Stability: The trifluoromethyl group stabilizes the molecule’s conformation, as evidenced by its distinct ¹³C NMR signals for CF₃ (δ 60.2) compared to non-fluorinated analogs .
  • Commercial Viability : At €3,384.59 per 250 mg, the target compound is costlier than tert-butyl carbamates (e.g., €1,200–2,000 per gram), reflecting its specialized fluorinated structure .

Biological Activity

Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is a complex organic compound notable for its unique trifluoromethyl substitution and specific stereochemistry. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activity and applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈F₃N₃O₃. Its structure includes a carbamate functional group, which is known for its role in various biological activities and as a protecting group in organic synthesis. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic properties.

PropertyValue
Molecular Weight305.29 g/mol
CAS Number1798707-16-0
SolubilitySoluble in organic solvents
Functional GroupsCarbamate, Trifluoromethyl

The biological activity of this compound is hypothesized to stem from its structural similarities to natural substrates that interact with various enzymes. Compounds containing carbamate functionalities often exhibit enzyme inhibitory properties, making them valuable in drug development.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor or modulator of specific enzymes relevant in disease pathways.
  • Binding Affinity: The trifluoromethyl group may enhance binding affinity to biological targets, improving selectivity and efficacy.

Case Studies

  • Antitubercular Activity:
    • A series of carbamates were synthesized and tested for their effectiveness against multidrug-resistant strains of M. tuberculosis. The results indicated that structural modifications could enhance antitubercular activity .
  • In Vitro Studies:
    • In vitro studies of similar carbamates showed varying degrees of cytotoxicity against different cell lines. These studies suggest that the introduction of hydrophobic moieties can significantly influence biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.